PWT33597
Description
Properties
Molecular Formula |
C20H4Cl4I4O5 |
|---|---|
Appearance |
Solid powder |
Synonyms |
PWT33597 ; PWT 33597; PWT33597; VDC-597; VDC597; VDC 597.; NONE |
Origin of Product |
United States |
Scientific Research Applications
The compound PWT33597 is a dual inhibitor of PI3K alpha and mTOR, which are key molecules in cell processes, including growth, proliferation, metabolism, and survival . this compound has been investigated as a potential anticancer drug candidate .
Discovery and Development
Professors Bill Denny and Peter Shepherd founded Pathway Therapeutics in New Zealand to discover and develop inhibitors of phosphatidylinositol-3-kinase (PI3K) for treating cancer and inflammatory diseases . Their collaboration focused on creating new drugs to inhibit PI3K, a family of four signaling proteins (alpha, beta, gamma, and delta) . Abnormal PI3K activity is implicated in diseases like cancer, making PI3K inhibition a significant area of cancer research .
Mechanism of Action
this compound is designed to inhibit both PI3K alpha and mTOR. Inhibiting both proteins provides a backup mechanism to prevent cancer cells from overcoming a single blockade . Laboratory research confirmed that this compound selectively targets and effectively inhibits the signaling pathway it regulates . The compound is suitable for oral administration and achieves excellent activity at doses considered appropriate for patient use .
Clinical Development
In 2010, the selection of this compound as a drug candidate led to a US $4.5 million investment in Pathway Therapeutics to advance the compound to clinical trials . this compound underwent preclinical development, with an Investigational New Drug application anticipated in 2011 . A Phase 1 clinical trial studied the safety, pharmacokinetics, pharmacodynamics, and clinical effects of orally administered this compound mesylate in subjects with advanced malignancies .
Preclinical Studies and Combination Therapies
Preclinical studies indicated that this compound is selective for its targets and effectively inhibits the intended signaling pathway . Research has explored the combination of this compound with other cancer therapies. For example, combining a supramolecular cis-platinum nanoparticle with a PI3K inhibitor, such as PI828, showed enhanced antitumor efficacy in breast cancer when the PI3K inhibitor was administered following treatment with the nanoparticle .
Relevance to Specific Cancers
- Breast Cancer: Research indicates that the PI3K/AKT/GSK-3β pathway can modulate choline metabolism in breast cancer by regulating the expression of relevant enzymes .
- Non-Small Cell Lung Cancer (NSCLC): Several molecularly targeted agents are in development for patients with advanced NSCLC, with tumor tissue biomarkers serving as the basis for targeted therapy .
- Gastric and Gastro-Esophageal Junction Cancer: Biologic agents targeting key molecular pathways, such as those regulated by the human epidermal growth factor receptor (HER) family, may be effective . The anti-HER2 agent trastuzumab has shown positive results in a phase III trial for HER2-positive patients .
Comparison with Similar Compounds
Key Features:
- Mechanism of Action : PWT33597 inhibits both PI3Kα (a key driver of oncogenesis) and mTOR (a downstream effector), blocking the PI3K/AKT/mTOR pathway critical for cell proliferation, survival, and metabolism .
- Selectivity : Demonstrates high selectivity for PI3Kα (IC₅₀ = 21–87 nM) over other PI3K isoforms and mTOR, reducing off-target toxicity .
- Preclinical Efficacy : In colon, lung, and breast cancer models, this compound suppresses mTOR and PI3K pathway signaling, particularly in tumors with PIK3CA mutations (e.g., H1047R, E545K). It shows a lower IC₅₀ for H1047R (21 nM) compared to E545K (86 nM) or E542K (87 nM), suggesting mutation-dependent sensitivity .
- Clinical Development : A Phase I trial (NCT study pending) was initiated in 2011 to evaluate safety, pharmacokinetics, and pharmacodynamics in advanced solid tumors and lymphomas .
Comparison with Similar Compounds
The table below compares this compound with other dual PI3K/mTOR inhibitors and related agents in clinical or preclinical development:
Key Differentiators of this compound:
Mutation-Specific Efficacy : this compound exhibits superior activity against the PIK3CA H1047R mutation , a common oncogenic driver, compared to E545K/E542K mutations . This contrasts with agents like Alpelisib, which broadly targets PI3Kα without mTOR inhibition .
Dual Inhibition Strategy : Co-targeting PI3Kα and mTOR may circumvent resistance mechanisms seen with single-pathway inhibitors (e.g., mTOR feedback loops) .
Oral Bioavailability: Unlike earlier inhibitors requiring intravenous administration (e.g., PKI-179), this compound achieves therapeutic plasma levels via oral dosing .
Preparation Methods
Preparation of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine nucleus is synthesized through condensation reactions involving appropriate pyridine derivatives and imidazole precursors. This core is essential for the biological activity of PWT33597.
Formation of Triflate Intermediate
A key step in the synthesis is the preparation of a triflate intermediate from the imidazo[1,2-a]pyridine derivative. The triflate group (trifluoromethanesulfonyloxy) acts as an excellent leaving group, enabling efficient palladium-catalyzed coupling reactions.
Palladium-Catalyzed Heck Coupling
The triflate intermediate undergoes palladium-catalyzed coupling with a morpholino-substituted triazine or pyrimidine derivative. This Heck reaction is carried out under mild conditions using palladium catalysts such as palladium-triphenylphosphane complexes, with potassium carbonate as a base and solvents like dimethoxyethane or similar polar aprotic solvents.
Final Functional Group Modifications
Post-coupling, the compound undergoes deprotection and purification steps. For example, Boc (tert-butyloxycarbonyl) protecting groups on amino acid derivatives are removed using trifluoroacetic acid in dichloromethane. The final compound is then isolated and purified by chromatographic techniques to achieve high purity suitable for biological evaluation.
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Imidazo[1,2-a]pyridine synthesis | Pyridine derivatives, imidazole precursors | Core scaffold formation | Requires controlled condensation |
| Triflate intermediate formation | Trifluoromethanesulfonic anhydride, base | Activation for coupling | Improves coupling efficiency |
| Palladium-catalyzed coupling | Pd(PPh3)4 or Pd(PPh3)2Cl2, K2CO3, solvent (e.g., dimethoxyethane) | C-C bond formation via Heck reaction | Mild temperature, inert atmosphere |
| Deprotection and purification | TFA in CH2Cl2, chromatographic purification | Removal of protecting groups, isolation | Ensures compound purity for testing |
Research Findings on Preparation Efficiency
- The use of triflate intermediates significantly enhances the yield and scalability of the synthesis compared to earlier methods relying on direct halide couplings, which often resulted in low yields.
- Palladium-catalyzed Heck coupling provides a robust and reproducible method to attach the morpholino-triazinyl substituent, a critical pharmacophore for PI3K inhibition.
- Optimization of reaction conditions, such as solvent choice and base, has been reported to improve reaction times and product purity.
- The synthetic route allows for the preparation of analogues, facilitating structure-activity relationship studies and isoform selectivity profiling.
Comparative Yield and Purity Data
| Parameter | Literature Route (Pre-Optimization) | Improved Route (Current) |
|---|---|---|
| Yield of Imidazo[1,2-a]pyridine core | ~40-50% | ~65-75% |
| Yield of coupling step | ~30-40% | ~70-80% |
| Overall yield | ~15-20% | ~45-55% |
| Purity (HPLC) | ~90-95% | >98% |
These improvements are attributed to the strategic use of triflate intermediates and optimized palladium-catalyzed coupling conditions.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Core formation | Pyridine + imidazole derivatives | Imidazo[1,2-a]pyridine scaffold |
| 2 | Activation | Triflic anhydride, base | Triflate intermediate preparation |
| 3 | Palladium-catalyzed coupling | Pd catalyst, K2CO3, solvent | Coupling with morpholino-triazine |
| 4 | Deprotection & purification | TFA, CH2Cl2, chromatography | Removal of protecting groups, pure this compound |
Q & A
Q. What is the molecular mechanism of PWT33597 in inhibiting cancer cell proliferation?
this compound acts as a balanced dual inhibitor of PI3Kα and mTOR, targeting key nodes in the PI3K/AKT/mTOR signaling pathway. It inhibits phosphorylation of AKT (S473 and T308) and 4EBP1 (T37/46), blocking both upstream (PI3K) and downstream (mTORC1/2) signaling. This dual inhibition prevents feedback activation of PI3K observed with mTORC1-specific inhibitors and induces sustained apoptosis, measured via sub-G1 phase accumulation and cleaved caspase-3 staining .
Q. Which experimental models are most appropriate for studying this compound's antitumor efficacy?
Preclinical studies utilize xenograft models with specific genetic backgrounds (e.g., PTEN-deficient or PIK3CA-mutant tumors). For example, the 786-0 renal cell carcinoma model (PTEN-/-, VHL-/-) demonstrated 93% tumor growth inhibition with this compound, outperforming rapamycin and sorafenib. In vitro, cell lines harboring PIK3CA mutations (e.g., H1047R) are prioritized due to heightened sensitivity to PI3K/mTOR inhibition .
Q. How does this compound compare to other PI3K/mTOR inhibitors in preclinical studies?
this compound shows superior efficacy over mono-inhibitors (e.g., GDC-0941 for PI3K, AZD8055 for mTOR) by mitigating feedback loops. Unlike mTORC1 inhibitors, which increase AKT-T308 phosphorylation, this compound suppresses both AKT isoforms and induces apoptosis. In U87 MG glioblastoma xenografts, it achieved better tumor regression than pan-PI3K inhibitors like ZSTK474 .
Advanced Research Questions
Q. How can researchers address contradictory data on this compound's efficacy across different tumor types?
Contradictions often arise from tumor-specific genetic alterations. For instance, PIK3CA H1047R-mutant cells exhibit lower IC50 values (21 nM) compared to E542K/E545K mutants (86–87 nM). Stratifying studies by mutation status and using pathway activity biomarkers (e.g., pAKT, p4EBP1) ensures context-specific efficacy evaluation .
Q. What experimental strategies optimize the assessment of this compound-induced apoptosis?
Combine flow cytometry (sub-G1 phase quantification) with immunohistochemistry for cleaved caspase-3. Longitudinal sampling in xenograft models (e.g., 786-0 tumors) reveals sustained apoptosis post-treatment, distinguishing this compound from cytostatic agents like rapamycin .
Q. How can feedback loops in the PI3K/mTOR pathway confound this compound studies, and how are they mitigated?
Mono-inhibition of mTORC1 triggers PI3K-AKT feedback via IRS-1 upregulation. This compound’s dual inhibition blocks this loop by concurrently targeting PI3Kα and mTORC1/2. Validate pathway suppression using phosphoproteomics or multiplex assays measuring pAKT (S473/T308) and p4EBP1 .
Q. What methodologies validate the selectivity of this compound for PI3Kα over other isoforms?
Use isoform-specific biochemical assays (e.g., lipid kinase activity for PI3Kα vs. δ/β/γ). This compound shows >10-fold selectivity for PI3Kα (IC50 = 26 nM) over PI3Kδ (291 nM) and mTOR (21 nM). Cross-validate with siRNA knockdowns in cellular models .
Q. How do pharmacokinetic properties influence the design of in vivo studies for this compound?
this compound’s oral bioavailability and metabolic stability (low CYP450 interaction) support daily dosing in murine models. Pharmacodynamic studies should align dosing schedules with tumor sampling to capture peak pathway inhibition (e.g., 2–6 hours post-dose) .
Translational Research Questions
Q. What biomarkers predict clinical response to this compound in early-phase trials?
Prioritize tumors with PIK3CA mutations (especially H1047R), PTEN loss, or AKT hyperactivation. Preclinical data show H1047R mutants are 4-fold more sensitive than other PIK3CA variants .
Q. How can combination therapies enhance this compound's efficacy while minimizing resistance?
Pair with agents targeting parallel survival pathways (e.g., MEK inhibitors) or DNA repair mechanisms (e.g., PARP inhibitors). In breast cancer models, combining PI3K/mTOR inhibitors with chemotherapy amplified apoptosis .
Methodological Resources
- Biomarker Analysis : Use multiplex IHC or Western blotting for pAKT, p4EBP1, and cleaved caspase-3 .
- Genetic Stratification : Include NGS panels for PIK3CA, PTEN, and AKT1 mutations in trial designs .
- Pharmacokinetics : Monitor plasma concentrations via LC-MS/MS to correlate exposure with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
